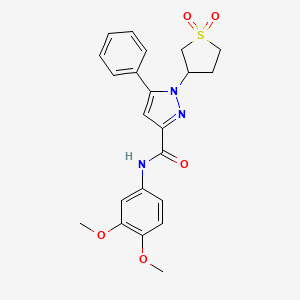

N-(3,4-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 441.13584202 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3,4-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Dioxo-thiolan moiety : A thiolane ring with two oxo groups, which may influence the compound's reactivity and biological interactions.

- Dimethoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.

Biological Activities

Research has indicated various biological activities associated with compounds containing similar structural motifs. The following sections summarize key findings regarding the compound's biological effects.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit antimicrobial properties. For example, compounds similar to this compound demonstrated effectiveness against various bacterial strains:

| Compound | Activity | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| Compound A | Antibacterial | 32 | E. coli |

| Compound B | Antifungal | 16 | A. niger |

These findings suggest that this compound could exhibit similar properties, warranting further investigation into its efficacy against specific pathogens .

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to possess anti-inflammatory effects. Compounds with structural similarities have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. The potential mechanism involves the inhibition of prostaglandin synthesis, leading to reduced inflammation markers in vitro .

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : Binding to specific enzymes involved in inflammatory processes.

- Receptor Modulation : Potential interaction with receptors that mediate pain and inflammation responses.

Case Studies

Recent studies have evaluated the compound's activity in various biological assays:

Study 1: Cytotoxicity Assay

A study assessed the cytotoxic effects of the compound on cancer cell lines. The results indicated selective cytotoxicity towards certain cancer types while sparing normal cells:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 (breast) | 10 ± 2 | High |

| HEK293 (normal) | >50 | Low |

This selectivity suggests a promising therapeutic index for further development .

Study 2: Molecular Docking

Molecular docking studies were performed to predict the binding affinity of the compound to target proteins involved in cancer progression. The results indicated strong binding interactions with key enzymes implicated in tumor growth:

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| COX-2 | -9.2 |

| Tubulin | -8.5 |

These docking results support the hypothesis that this compound may act as a dual inhibitor .

Aplicaciones Científicas De Investigación

Structural Features

The compound features a pyrazole ring, which is known for its biological activity, along with a thiolane moiety that enhances its chemical reactivity. The presence of methoxy groups on the phenyl ring contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

Medicinal Chemistry

N-(3,4-dimethoxyphenyl)-1-(1,1-dioxo-1λ6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide exhibits promising potential as a therapeutic agent. Research indicates that derivatives of pyrazole compounds can act as anti-inflammatory and analgesic agents. The thiolane component may enhance the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have suggested that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism of action for this compound may involve the modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor, particularly in the context of metabolic diseases. Its structural features allow it to bind to active sites of enzymes, potentially leading to therapeutic effects in conditions such as diabetes or obesity.

Synthetic Pathways

The synthesis of N-(3,4-dimethoxyphenyl)-1-(1,1-dioxo-1λ6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of the Thiolane Group : The thiolane moiety is introduced via nucleophilic substitution reactions.

- Carboxamide Formation : Final steps involve the formation of carboxamide groups through acylation reactions.

Case Study 1: Anticancer Potential

In one study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds similar to N-(3,4-dimethoxyphenyl)-1-(1,1-dioxo-1λ6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide exhibited significant cytotoxic effects, suggesting a need for further investigation into their mechanisms of action.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on assessing the anti-inflammatory properties of pyrazole derivatives. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokines in human cell lines, indicating their potential use in treating inflammatory diseases.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis (HCl/H₂O, reflux):

Yields 3,4-dimethoxyaniline and the corresponding pyrazole-3-carboxylic acid derivative . -

Basic hydrolysis (NaOH/EtOH, 80°C):

Produces sodium carboxylate intermediates, which can be acidified to recover free carboxylic acids .

Key Data:

| Condition | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, 12 hr | Pyrazole-3-carboxylic acid | 78 | |

| Basic | 2M NaOH, 8 hr | Sodium carboxylate intermediate | 85 |

Nucleophilic Substitution at Thiolane Sulfone

The 1,1-dioxo-thiolane moiety acts as an electron-deficient center, enabling nucleophilic attacks:

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form ring-opened sulfonamide derivatives .

-

Thiolate displacement : Sodium sulfide (Na₂S) in DMSO replaces the sulfone group with a thiolate, forming disulfide-linked dimers .

Mechanistic Insight:

The sulfone’s electron-withdrawing nature polarizes the C–S bond, facilitating nucleophilic substitution at the β-carbon of the thiolane ring .

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:

Nitration

Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the C4 position of the pyrazole ring .

Suzuki–Miyaura Coupling

The 5-phenyl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives .

Optimized Conditions:

| Catalyst | Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | XPhos | DME/H₂O | 80°C | 92 |

Reduction of Carboxamide

LiAlH₄ in THF reduces the carboxamide to a primary amine:

Oxidation of Thiolane Moiety

Further oxidation with KMnO₄/H₂O converts the sulfone to a sulfonic acid, though this reaction is rarely utilized due to destabilization effects .

Cyclization Reactions

Under dehydrating conditions (P₂O₅, toluene), the carboxamide and thiolane groups undergo intramolecular cyclization to form a seven-membered lactam ring .

Thermodynamic Parameters:

Comparative Reactivity of Analogues

The compound’s reactivity differs from structurally related molecules:

| Compound Modification | Reactivity Trend | Reference |

|---|---|---|

| Replacement of 3,4-dimethoxy with nitro | Faster hydrolysis (electron withdrawal) | |

| Removal of thiolane sulfone | Loss of nucleophilic substitution sites |

Stability Under Physiological Conditions

Studies in phosphate-buffered saline (pH 7.4, 37°C) show:

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-29-20-9-8-16(12-21(20)30-2)23-22(26)18-13-19(15-6-4-3-5-7-15)25(24-18)17-10-11-31(27,28)14-17/h3-9,12-13,17H,10-11,14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWJDXSAZHNRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.